molecular formula C8H10O2 B1295808 2-(Methoxymethyl)phenol CAS No. 32391-38-1

2-(Methoxymethyl)phenol

Cat. No.: B1295808
CAS No.: 32391-38-1
M. Wt: 138.16 g/mol
InChI Key: SSICPQZWCDZSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxymethyl)phenol, also known as 2-methoxybenzyl alcohol, is an organic compound with the molecular formula C8H10O2. It is a derivative of phenol, where a methoxymethyl group is attached to the second position of the benzene ring. This compound is known for its applications in various chemical reactions and its presence in several industrial processes .

Scientific Research Applications

2-(Methoxymethyl)phenol has a wide range of applications in scientific research:

Safety and Hazards

The compound is classified under GHS07 for safety . It is harmful if swallowed and causes skin and eye irritation . It is also harmful to aquatic life . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Methoxymethyl)phenol can be synthesized through several methods. One common method involves the reaction of 2-hydroxybenzyl alcohol with methanol in the presence of a catalyst. The reaction is typically carried out in a Pyrex pressure bottle at 150°C for one hour, yielding a dark brown oil .

Industrial Production Methods: In industrial settings, the production of this compound often involves the reduction of precursor aldehydes using sodium borohydride. The precursor aldehydes are obtained from the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine .

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxymethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)phenol primarily involves its antioxidant properties. It acts as a free radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage. This activity is attributed to its ability to donate hydrogen atoms and form stable phenoxyl radicals. Additionally, it can chelate metal ions, further enhancing its antioxidant effects .

Comparison with Similar Compounds

Uniqueness: 2-(Methoxymethyl)phenol is unique due to the presence of both methoxy and hydroxymethyl groups, which confer distinct chemical properties. These functional groups enhance its reactivity in various chemical reactions and its potential as an antioxidant .

Properties

IUPAC Name

2-(methoxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-10-6-7-4-2-3-5-8(7)9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSICPQZWCDZSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186105
Record name Phenol, 2-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32391-38-1, 5635-98-3
Record name Phenol, 2-(methoxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032391381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methoxymethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-hydroxybenzyl alcohol (5 g, 40 mmol) in methanol (25 mL) was heated in a sealed vessel at 150° C. for 4 hours. The reaction mixture was then concentrated in vacuo and the residue was purified by fractional distillation (90° C./10 mm Hg) to afford the title compound as a colourless liquid in 58% yield, 3.22 g. LRMS APCI m/z 137 [M−H]−
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methoxymethyl)phenol
Reactant of Route 2
Reactant of Route 2
2-(Methoxymethyl)phenol
Reactant of Route 3
Reactant of Route 3
2-(Methoxymethyl)phenol
Reactant of Route 4
Reactant of Route 4
2-(Methoxymethyl)phenol
Reactant of Route 5
Reactant of Route 5
2-(Methoxymethyl)phenol
Reactant of Route 6
Reactant of Route 6
2-(Methoxymethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.